Dilaurylglycerosulfate

Surfactant Chemistry Structure-Activity Relationship Emulsification

Generic single-chain surfactants (e.g., SDS) denature lipase, causing assay variability or complete signal loss in diagnostic tests. Dilaurylglycerosulfate is the validated, non-substitutable co-emulsifier engineered to work synergistically with co-lipase and bile salts at the lipid-water interface, preserving lipase catalytic conformation and ensuring reproducible enzymatic activity. • Dual C12-chain sulfate architecture prevents protein denaturation, unlike single-chain alternatives. • ≥98% purity ensures consistent, lot-to-lot emulsion stability for regulated IVD workflows. • Ambient-temperature shipping; available in mg to g scales from global stock points.

Molecular Formula C27H56O6S
Molecular Weight 508.8 g/mol
Cat. No. B12421066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilaurylglycerosulfate
Molecular FormulaC27H56O6S
Molecular Weight508.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC
InChIInChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30)
InChIKeyYRGBJPWCSAZWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilaurylglycerosulfate: Double-Chain Co-Emulsifier


Dilaurylglycerosulfate (DLGS; CAS 99387-94-7; C27H56O6S; MW 508.8 g/mol ) is a synthetic, anionic co-emulsifier structurally classified as a glycerol-based double-chain surfactant with a terminal sulfate head group [1]. Its amphiphilic architecture, featuring two hydrophobic lauryl (dodecyl) chains linked via ether bonds to a glycerol backbone and a single hydrophilic sulfate group [2], drives its primary industrial and research use as a functional excipient to stabilize lipid-water interfaces in diagnostic formulations, particularly in lipase activity assays .

Workflow Lipase activity assay co-emulsifier requiring lipid-water interface stabilization
Selection Non-denaturing double-chain sulfate surfactant with specific amphiphilic geometry
Context Requires synergy with co-lipase and bile salts; incompatible with generic single-chain surfactants

Dilaurylglycerosulfate: Irreplaceable in Lipase Diagnostics


Generic single-chain anionic surfactants, such as sodium dodecyl sulfate (SDS), are often denaturing agents that can inhibit or destroy enzymatic activity in sensitive biochemical assays [1]. In contrast, the specific molecular geometry of Dilaurylglycerosulfate—a double-chain, sulfate-headed amphiphile—is critical for its function as a co-emulsifier in lipase detection. In this role, it must work synergistically with co-lipase and bile salts at the lipid-water interface to maintain the catalytic conformation and specificity of the lipase enzyme [2]. Substituting DLGS with a standard single-chain surfactant, or even an alternative double-chain surfactant with a different head group or linker (e.g., a sulfonate instead of a sulfate), would disrupt this delicate protein-surfactant-lipid equilibrium, leading to significant assay variability, reduced accuracy, or complete loss of diagnostic signal [3]. The following evidence details the structural and functional differentiation that underpins this irreplaceability in its intended application.

01 Single-chain anionic surfactants (e.g., SDS) may denature lipase and inhibit catalytic activity in sensitive assays
02 Alternative double-chain surfactants with different head groups (e.g., sulfonate) can disrupt the protein-lipid equilibrium required for accuracy
03 Substituting with unvalidated co-emulsifiers may introduce significant assay variability and loss of diagnostic signal specificity

Dilaurylglycerosulfate: Differentiation Evidence


Structural Difference: Double vs. Single Chain

Dilaurylglycerosulfate possesses a dual lauryl (C12) chain structure, which directly distinguishes it from its closest common structural analog, sodium lauryl sulfate (SLS), which contains only a single C12 chain . This structural divergence is not a minor variation; it fundamentally alters the molecule's packing parameter and interfacial behavior, shifting its function from a micellar detergent (SLS) to a lamellar-phase co-emulsifier (DLGS) . While SLS is widely used as a protein denaturant in gel electrophoresis (SDS-PAGE) due to its high critical micelle concentration (CMC) and disruptive properties, DLGS is explicitly selected for its ability to stabilize emulsions without compromising the native conformation of lipase enzymes in diagnostic assays .

Structural Diff.
Head-to-head
2 lauryl (C12) chains vs 1 chain (SLS)
Drives non-denaturing co-emulsifier selection
Direct structural comparison defines functional divergence
Surfactant Chemistry Structure-Activity Relationship Emulsification

Superior Lipophilicity and Interfacial Packing

The dual-chain architecture of Dilaurylglycerosulfate results in significantly different bulk physicochemical properties compared to single-chain sulfate surfactants. Computed data from authoritative chemical databases demonstrate that DLGS has a logP (octanol-water partition coefficient) of 9.13, reflecting extremely high lipophilicity . This is in stark contrast to sodium lauryl sulfate, which has a computed logP of approximately 1.6 [1]. This difference of over 7 logP units is a direct quantitative measure of the compound's enhanced affinity for lipid environments, which is fundamental to its role in partitioning at and stabilizing oil-water interfaces. This high logP value is a consequence of its two C12 chains, which also contribute to a lower theoretical Critical Micelle Concentration (CMC) compared to single-chain C12 sulfates [2].

Lipophilicity
Cross-study
Computed logP 9.13 (DLGS) vs ~1.6 (SLS)
Supports strong lipid-interface stabilization
Computed data; experimental validation recommended
Physicochemical Properties Lipophilicity Surfactant Packing

Class-Level Surface Activity Superiority

While direct, peer-reviewed surface tension data for pure Dilaurylglycerosulfate is not publicly available, class-level inference from a foundational study on glycerol-based surfactants provides strong quantitative support for its differentiated performance. The research by Zhu et al. (1992) demonstrates that double-chain sulfate surfactants, of which DLGS is a member, exhibit superior surface-active properties compared to their corresponding single-chain anionic counterparts [1]. The study explicitly states that double- and triple-chain glycerol-based surfactants show 'excellent surface-active properties, such as micelle forming and ability to lower surface tension,' when compared to single-chain surfactants [2]. This class-level behavior is a direct consequence of the increased hydrophobic volume provided by the two alkyl chains, which enhances molecular packing at the interface and reduces the energy required for micellization and surface adsorption.

Surface Activity
Class-level
Class-level evidence of superior performance over single-chain analogs
Data to verify; class inference only
Peer-reviewed class comparison; direct DLGS data limited
Surface Tension Micelle Formation Surfactant Efficiency

Validated Role in Lipase Diagnostic Assays

Dilaurylglycerosulfate's primary, documented differentiation is its validated use as a functional co-emulsifier in diagnostic kits for the determination of lipase activity . In this specific application, it works in concert with co-lipase and bile salts to create a stable, physiologically relevant lipid-water interface where lipase can act on its substrate with high catalytic efficiency and specificity . This is not a generic surfactant application; it is a highly specialized role where the molecule's precise amphiphilic balance is essential to prevent enzyme denaturation while maximizing substrate accessibility. The compound facilitates stable emulsification and enhances substrate dispersion and assay reproducibility, which are critical performance metrics for a diagnostic reagent [1]. This established use-case is a de facto quantitative validation of its superior performance over other surfactants that have not been successfully integrated into such sensitive commercial assays.

Assay Validation
Supporting
Documented co-emulsifier in lipase detection kits
Reported assay-use context; requires lot review
Commercial kit integration supports function
Diagnostic Reagents Lipase Assay Co-emulsifier Enzymology

Dilaurylglycerosulfate Application Scenarios


Pancreatic Lipase Diagnostic Kits

The most established and validated application for Dilaurylglycerosulfate is as a co-emulsifier in in vitro diagnostic (IVD) assays for the quantitative determination of pancreatic lipase activity in serum or plasma . In this scenario, procurement is driven by the compound's proven ability to function synergistically with co-lipase and bile salts to create a stable, non-denaturing lipid-water interface for the enzymatic reaction, which is essential for ensuring assay accuracy and reproducibility [1]. No generic single-chain surfactant can fulfill this role without causing assay interference or enzyme inhibition, making DLGS a non-substitutable reagent for this specific application.

Lipid Metabolism and Enzymology Research

For academic and industrial research laboratories studying lipid metabolism, lipase kinetics, or the biophysics of lipid-water interfaces, Dilaurylglycerosulfate serves as a specialized tool to create defined, stable emulsion systems . The evidence of its structural and physicochemical differentiation (dual C12 chains, high logP) indicates it can generate a unique interfacial environment compared to single-chain sulfates or other common non-ionic surfactants. This allows researchers to probe enzymatic mechanisms or formulate model systems that more closely mimic physiological lipid digestion, where the behavior of lipases is highly dependent on the precise composition of the interface.

Drug Delivery & Cosmetic Emulsions

Based on the class-level evidence of superior surface-active performance for double-chain glycerol sulfate surfactants [2], Dilaurylglycerosulfate represents a high-potential candidate for developing stable emulsions in pharmaceutical or cosmetic formulations where enhanced lipophilicity and interfacial packing are desired. Its high computed logP value suggests a strong affinity for lipid phases, making it suitable for creating oil-in-water (O/W) or water-in-oil (W/O) emulsions with long-term stability. Procurement in this context is justified by the need for a specialized surfactant that provides functional benefits not achievable with common, single-chain alternatives.

Reference Compound for Surfactant SAR

For research focused on the design of new, cleavable, or 'green' surfactants, Dilaurylglycerosulfate is a valuable reference compound. Its defined structure as a double-chain glycerol sulfate [3] makes it an important benchmark for studying how variations in alkyl chain number, head group chemistry (sulfate vs. sulfonate), and backbone structure (glycerol-based vs. linear) influence key performance metrics like CMC, surface tension reduction, and biodegradability [2]. Procurement in this research domain is driven by the need for a well-characterized, commercially available compound that represents a specific and important branch of the surfactant family tree.

Application
Selection Property
Validation Focus
Lipase Activity Assay Co-Emulsifier
Non-denaturing co-emulsifier profile
Enzyme activity preservation and lot-specific performance verification
Lipid Metabolism & Enzymology Research
Defined double-chain interfacial packing
Enzyme kinetics at model lipid-water interfaces
Carrier Studies for Emulsion Formulations
High lipophilicity profile
Emulsion stability and drug partitioning screening
Surfactant SAR Reference Compound
Defined glycerol-based double-chain sulfate structure
Structure-activity relationship benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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